Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763576
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15763576

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1
Standard InChI Key KQXATEZZJUKUGF-HNCPQSOCSA-N
Isomeric SMILES COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl
Canonical SMILES COC(=O)C1=CC=CC2=C1CCC2N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure comprises a fused bicyclic system of benzene and cyclopentane rings (indene), with functional groups strategically positioned to influence reactivity and bioactivity. The R-configuration at the 1-position introduces stereochemical specificity, critical for interactions with chiral biological targets. The methyl ester at C4 and protonated amino group at C1 contribute to its amphiphilic character .

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Namemethyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate; hydrochloridePubChem
Molecular FormulaC₁₁H₁₄ClNO₂VulcanChem
Molecular Weight227.69 g/molPubChem
InChIKeyUOZGMHAMWDHRQO-HNCPQSOCSA-NPubChem
SMILESCOC(=O)C1=CC2=C(C=C1)C@@HN.ClPubChem
CAS Number1246509-63-6PubChem

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves a five-step enantioselective process, optimized for yield and stereochemical purity:

  • Indene Derivative Formation: Cyclization of o-xylene derivatives via Friedel-Crafts alkylation yields the indene backbone.

  • Amination: Chiral resolution is achieved through asymmetric catalysis, introducing the amino group at C1 with >98% enantiomeric excess (ee).

  • Esterification: Carboxylic acid intermediacy is esterified using methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity
CyclizationAlCl₃, CH₂Cl₂, 0°C75%90%
Asymmetric Amination(R)-BINAP-Pd catalyst, H₂82%98% ee
EsterificationSOCl₂, MeOH95%99%
Salt FormationHCl (g), diethyl ether88%>99%

Physicochemical Characterization

Spectroscopic Profiles

  • NMR (400 MHz, D₂O): δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.10 (q, J=6.8 Hz, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 2.95–3.10 (m, 2H, CH₂), 2.60–2.75 (m, 2H, CH₂) .

  • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=C aromatic).

Solubility and Stability

  • Aqueous Solubility: 48 mg/mL at 25°C (pH 7.4), attributable to the hydrochloride salt.

  • Storage: Stable for 24 months at -20°C under argon; decomposes above 150°C.

Pharmaceutical Applications and Challenges

Drug Development Considerations

  • Chirality: The R-enantiomer shows 3-fold higher receptor binding affinity than the S-form in preliminary assays.

  • Prodrug Potential: Ester hydrolysis in vivo could release active carboxylic acid metabolites.

Regulatory and Synthetic Hurdles

  • Scalability: Asymmetric amination requires expensive Pd catalysts, necessitating alternative chiral auxiliaries.

  • Hyroscopicity: Salt form demands controlled humidity during formulation.

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